4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether
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Overview
Description
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether is a complex organic compound that belongs to the class of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression .
Preparation Methods
The synthesis of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether involves multiple steps, starting from the appropriate pyrimidine and triazole precursors. The synthetic route typically includes:
Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This step involves the cyclization of a suitable precursor under specific conditions.
Introduction of the benzyl and diphenyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the methoxyphenyl methyl ether moiety: This final step involves etherification reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of CDKs and other enzymes.
Medicine: It has potential as a therapeutic agent for treating diseases like cancer, due to its ability to inhibit CDKs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether involves the inhibition of CDKs. This compound binds to the active site of CDKs, preventing their interaction with cyclins and thus blocking cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency .
Properties
Molecular Formula |
C35H29N5O2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
10-benzyl-4-[(3,4-dimethoxyphenyl)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C35H29N5O2/c1-41-28-19-18-25(20-29(28)42-2)21-30-37-35-32-31(26-14-8-4-9-15-26)33(27-16-10-5-11-17-27)39(22-24-12-6-3-7-13-24)34(32)36-23-40(35)38-30/h3-20,23H,21-22H2,1-2H3 |
InChI Key |
XFKSANRVWDXPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Origin of Product |
United States |
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